molecular formula C9H14O2 B106389 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one CAS No. 19620-37-2

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Cat. No.: B106389
CAS No.: 19620-37-2
M. Wt: 154.21 g/mol
InChI Key: CZWSBAFIAZKCRV-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexenone, characterized by the presence of a hydroxyl group at the 4th position and three methyl groups at the 2nd, 6th, and 6th positions. This compound is known for its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a hydroxyl group and a conjugated double bond system makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSBAFIAZKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941388
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19620-37-2
Record name 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19620-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Reactant of Route 2
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Reactant of Route 3
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Customer
Q & A

Q1: What is the significance of 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one's chirality in the synthesis of (+)-(6R)-α-ionone?

A: this compound is a chiral molecule, meaning it exists in two enantiomeric forms: (-)-(S) and (+)-(R). The research paper focuses on utilizing the (-)-(S) enantiomer as the starting material. [] This chirality is crucial because it directly influences the stereochemistry of the final product, (+)-(6R)-α-ionone. By starting with a specific enantiomer of the precursor, the synthesis can proceed stereoselectively, yielding a product with a desired enantiomeric enrichment. This is essential as different enantiomers of a molecule can exhibit different biological activities.

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